Methenamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
58713-21-6 |
|---|---|
Molecular Formula |
C6H13ClN4 |
Molecular Weight |
176.65 g/mol |
IUPAC Name |
1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;hydrochloride |
InChI |
InChI=1S/C6H12N4.ClH/c1-7-2-9-4-8(1)5-10(3-7)6-9;/h1-6H2;1H |
InChI Key |
NGDSBQHTMKGUQU-UHFFFAOYSA-N |
Canonical SMILES |
C1N2CN3CN1CN(C2)C3.Cl |
Origin of Product |
United States |
Structural Analysis and Conformational Studies of Methenamine Hydrochloride
Fundamental Molecular Architecture: The Hexamethylenetetramine Cage
Methenamine (B1676377), also known by its IUPAC name 1,3,5,7-tetrazatricyclo[3.3.1.1^(3,7)]decane, is a heterocyclic organic compound with the chemical formula (CH₂)₆N₄. atamanchemicals.com The core of the methenamine molecule is its distinctive cage-like structure, which is geometrically similar to adamantane (B196018). atamanchemicals.comwikipedia.orgthechemco.comdrugbank.com This molecular framework consists of four nitrogen atoms situated at the vertices of a tetrahedron, interconnected by six methylene (B1212753) (-CH₂-) groups. atamanchemicals.comfirsthope.co.in
The molecule possesses a high degree of symmetry in its neutral state. atamanchemicals.com Although its shape defines a cage, the interior does not have a void capable of encapsulating other atoms or molecules, distinguishing it from structures like crown ethers. atamanchemicals.com The nitrogen atoms in the cage act as amine bases, allowing the molecule to undergo protonation to form salts, such as methenamine hydrochloride. wikipedia.org
Crystallographic Investigations of Methenamine and its Salts
The solid-state structure of methenamine and its derivatives is primarily elucidated through crystallographic studies.
X-ray Diffraction (XRD) is a principal analytical technique for the detailed investigation of crystalline solids. thermofisher.com The method relies on the interaction between X-rays and the electron clouds of atoms within a crystal lattice. usp.org When a beam of X-rays strikes a crystalline sample, it is scattered in various directions. thermofisher.com Constructive interference occurs when the scattered waves are in phase, a condition described by Bragg's Law. usp.org
An XRD powder pattern provides several key pieces of information:
Angular Position of Diffraction Lines: These positions are determined by the size and geometry of the crystal's unit cell. usp.org
Intensities of Diffraction Lines: The intensity of each peak relates to the arrangement and type of atoms within the unit cell. usp.org
Diffraction Line Profiles: The shape of the diffraction peaks can yield data on crystallite size and lattice strain. usp.org
This technique is non-destructive and allows for the unambiguous identification of crystalline phases and the precise determination of their structural properties. thermofisher.comusp.org
Detailed X-ray crystallographic studies have been performed on salts of methenamine. An investigation of methenamine bromide ([(CH₂)₆N₄H]Br), a close structural analogue to the hydrochloride salt, provides significant insight into the effects of protonation on the cage structure. iucr.org
Upon protonation, the hexamethylenetetramine cage experiences a notable distortion while retaining its idealized 3m symmetry in the crystal. iucr.org The most significant change is the lengthening of the three equivalent C-N bonds involving the quaternary, protonated nitrogen atom compared to the other C-N bonds within the heterocycle. iucr.org This elongation provides insight into the mechanism of acid hydrolysis. iucr.org
The crystallographic data for methenamine bromide is summarized in the table below.
| Parameter | Value iucr.org |
| Crystal System | Rhombohedral |
| Space Group | R3m |
| Unit Cell Parameter 'a' | 8.986 Å |
| Unit Cell Parameter 'c' | 9.276 Å |
| Unit Cell Volume | 648.7 ų |
Theoretical Insights into Molecular Geometry and Stereochemistry
Computational chemistry provides a powerful complement to experimental data for understanding molecular structure. Theoretical studies, such as those using the Modified Neglect of Diatomic Overlap (MNDO) method, have been used to calculate the geometry of the protonated methenamine cage. iucr.org These calculations can predict bond lengths and angles, which can then be compared with experimental data obtained from X-ray crystallography. iucr.org
For the methenamine bromide salt, a comparison between the experimental bond lengths from X-ray diffraction and the theoretically calculated values from MNDO reveals a strong correlation, validating both the experimental and theoretical models. iucr.org this compound itself is an achiral molecule, meaning it is superimposable on its mirror image and does not exhibit optical activity. ncats.iofda.gov
The table below presents a comparison of selected experimental and theoretical bond lengths for the protonated methenamine cation, as determined in the study of its bromide salt.
| Bond | Experimental Bond Length (Å) iucr.org | Theoretical (MNDO) Bond Length (Å) iucr.org |
| N(1)-C (Protonated N) | 1.529 | 1.543 |
| N(2)-C | 1.479 | 1.482 |
Chemical Synthesis and Reaction Pathways of Methenamine and Its Derivatives
Industrial Synthesis Routes of Hexamethylenetetramine
The industrial production of hexamethylenetetramine is primarily achieved through the reaction of formaldehyde (B43269) and ammonia (B1221849). atamanchemicals.comacs.org This condensation reaction is highly efficient and can be carried out in different phases, including the gas phase, in an aqueous solution, or as a suspension in an inert solvent. atamanchemicals.comgoogle.com
The most common industrial method involves treating aqueous formaldehyde with ammonia. atamanchemicals.com The reaction is rapid and nearly quantitative, yielding a pure product with yields around 90%. atamanchemicals.com The process typically includes evaporation and crystallization to obtain the solid hexamethylenetetramine. atamanchemicals.com To prevent side reactions and maximize yield, the temperature of the reaction mixture is carefully controlled through cooling. google.com
An alternative approach involves the reaction of paraformaldehyde (a solid form of formaldehyde) with anhydrous gaseous ammonia in a light hydrocarbon solvent. google.com In this process, the water produced during the reaction forms an azeotrope with the hydrocarbon, which is then removed, driving the reaction to completion and resulting in the precipitation of hexamethylenetetramine. google.com
A more recent and environmentally friendly method explores the one-pot synthesis of hexamethylenetetramine from methanol (B129727) and ammonia using a Pt/TiO2 nanophotocatalyst. acs.org This process couples the photocatalytic dehydrogenation of methanol to formaldehyde with the subsequent condensation reaction with ammonia, producing HMT and hydrogen gas under mild conditions. acs.org
Formation of Methenamine (B1676377) Hydrochloride: Synthetic Processes and Impurity Generation
Methenamine hydrochloride is a salt formed from the reaction of methenamine with hydrochloric acid. While specific details on the direct synthesis of this compound are not extensively available in the provided search results, its formation is a standard acid-base reaction. Methenamine, being a weak base, reacts with the strong acid, hydrochloric acid, to form the corresponding salt. wikipedia.org
Impurities in this compound can arise from the starting materials or side reactions during the synthesis of the parent compound, methenamine. For instance, if the initial reaction between formaldehyde and ammonia is not carefully controlled, side products could form and be carried over. google.com Additionally, this compound has been identified as an impurity in other chemical products, such as cis/trans-1,3-dichloropropene (cis/trans-CTAC), where it can be present at concentrations up to 7%. canada.ca The synthesis of related compounds, such as methenamine hippurate, highlights the importance of controlling reaction conditions to minimize impurity generation. For example, in the synthesis of the intermediate benzoylglycine, controlling the concentration of the alkali lye and using normal temperature decolorizing can significantly reduce impurity formation. google.com
Derivatization Strategies and Novel Compound Synthesis
Synthesis of Methenamine Salts with Optically Active Acids
Methenamine can form salts with various organic acids, including optically active ones. A patented process describes the formation of methenamine salts with either the d- or l-enantiomer (B50610) of acids like mandelic acid, ascorbic acid, and methionine. google.com The synthesis typically involves reacting methenamine with the specific optically active acid in a suitable solvent such as acetone, ethanol (B145695), or isopropanol. google.com For example, methenamine d-mandelate is prepared by reacting d-mandelic acid with methenamine. google.com These salts are of interest for their potential pharmaceutical applications. google.com
Advanced Synthetic Methodologies for Methenamine Derivatives (e.g., Schiff Bases)
Methenamine and its derivatives are utilized in the synthesis of more complex molecules, such as Schiff bases. Schiff bases are compounds containing a carbon-nitrogen double bond (imine group) and are often synthesized through the condensation reaction of an aldehyde or ketone with a primary amine. ajchem-b.com
One synthetic route involves the reaction of terephthaldehyde with substituted anilines in absolute ethanol with a few drops of glacial acetic acid as a catalyst. researchgate.net The mixture is refluxed to produce 1,1'-(1,4-phenylene)bis(N-substituted-methenamine). researchgate.net
Another example is the synthesis of a fluorinated Schiff base ligand, N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(4-fluorophenyl)methanimine (BZI). mdpi.com This is achieved by reacting 4-fluorobenzaldehyde (B137897) with (1H-benzo[d]imidazol-2-yl)methanamine in ethanol. mdpi.com The reaction proceeds with continuous stirring, leading to the formation of a precipitate which is then purified. mdpi.com
Reaction Mechanisms of Hexamethylenetetramine in Acidic Environments
Hydrolysis Kinetics and pH Dependence
(CH₂)₆N₄ + 6H₂O + 4H⁺ → 6CH₂O + 4NH₄⁺
This hydrolysis is highly dependent on the pH of the solution. The rate of decomposition increases significantly as the pH drops below 6. researchgate.net For instance, at pH 6, there is 6% decomposition, which increases to 20% at pH 5. researchgate.net Studies have shown that the hydrolysis is catalyzed by acid. researchgate.neturegina.ca The reaction kinetics are first-order with respect to HMT. scispace.com
The rate of hydrolysis is also influenced by temperature and the concentration of the acid. core.ac.uk For example, quantitative hydrolysis of a 400 µL HMT sample can be achieved in about 5 minutes when heated at 60°C in the presence of 1.0 M perchloric acid (resulting in a 0.71 M acid concentration in the solution). core.ac.uk This pH-dependent hydrolysis is a critical aspect of methenamine's utility in certain applications. researchgate.netumfcv.ro
Formation of Formaldehyde and Ammonia
The synthesis of methenamine is primarily achieved through the condensation reaction of formaldehyde and ammonia. smolecule.comumfcv.roscispace.com This process is typically carried out in an aqueous solution, where six molar equivalents of formaldehyde react with four molar equivalents of ammonia to produce one mole of methenamine and six moles of water. wikipedia.org The reaction is as follows:
6CH₂O + 4NH₃ → (CH₂)₆N₄ + 6H₂O
This compound is formed when methenamine is treated with hydrochloric acid. A key characteristic of methenamine, particularly in its hydrochloride form, is its decomposition in acidic environments. wikipedia.orgtaylorandfrancis.com This hydrolysis reaction regenerates formaldehyde and ammonia. wikipedia.orgtaylorandfrancis.comnih.govresearchgate.net The acidic conditions facilitate the breakdown of the adamantane-like structure of methenamine. researchgate.net
The extent of this decomposition is highly dependent on the pH of the solution. oecd.org In acidic conditions, typically at a pH below 6, methenamine hydrolyzes to a significant degree. umfcv.rowikipedia.org For instance, at a pH of 5, approximately 20% of the methenamine decomposes. wikipedia.org This property is crucial for its use in certain applications where the controlled release of formaldehyde is desired. nih.gov Conversely, in neutral or alkaline environments (pH ≥ 6), methenamine is relatively stable and shows minimal hydrolysis. umfcv.rowikipedia.orgtaylorandfrancis.com
| pH Level | Extent of Methenamine Hydrolysis |
| < 6 | Significant decomposition into formaldehyde and ammonia. umfcv.rowikipedia.org |
| 5 | Approximately 20% decomposition. wikipedia.org |
| 6 | Approximately 6% decomposition. wikipedia.org |
| 7.4 | Minimal hydrolysis. wikipedia.org |
| ≥ 6 (Alkaline) | Practically no antibacterial properties due to lack of formaldehyde release. umfcv.ro |
Secondary Reaction Products and Byproducts (e.g., Bis(chloromethyl) Ether Formation)
Under certain conditions, the reaction of formaldehyde with hydrochloric acid can lead to the formation of byproducts, the most significant of which is bis(chloromethyl) ether (BCME). wikipedia.orgwikipedia.org BCME is a potent carcinogen. wikipedia.orgnih.gov This reaction can be a concern in industrial processes where both formaldehyde and hydrochloric acid are present. wikipedia.org It is also formed as a byproduct during the Blanc chloromethylation reaction when formaldehyde and concentrated hydrochloric acid are mixed. wikipedia.org
The formation of BCME from formaldehyde and HCl is a potential risk that necessitates careful control of reaction conditions to minimize its generation. scbt.com
Hexamethylenetetramine as a Reagent in Organic Synthesis
Hexamethylenetetramine is a versatile reagent in organic synthesis, utilized in several named reactions to introduce specific functional groups into organic molecules. wikipedia.orgatamanchemicals.com
Duff Reaction Applications
The Duff reaction is a formylation reaction that uses hexamethylenetetramine to introduce a formyl group (-CHO) onto an aromatic ring, typically yielding benzaldehydes. wikipedia.orgchemeurope.com This reaction is most effective with highly activated aromatic compounds, such as phenols. wikipedia.orgmaxbrainchemistry.com The formylation preferentially occurs at the ortho position relative to the activating group. wikipedia.orgmaxbrainchemistry.comsynarchive.com If both ortho positions are blocked, the formylation will occur at the para position. wikipedia.orgmaxbrainchemistry.com
The reaction mechanism involves the initial formation of an iminium ion from the protonated hexamine. wikipedia.org This electrophilic species then attacks the electron-rich aromatic ring. chemeurope.com Subsequent intramolecular redox reactions and hydrolysis lead to the final aldehyde product. wikipedia.orgchemeurope.com
Sommelet Reaction Applications
The Sommelet reaction provides a method for the oxidation of benzylic halides to aldehydes using hexamethylenetetramine. synarchive.comsciencemadness.org The reaction proceeds by the formation of a quaternary ammonium (B1175870) salt from the benzylic halide and hexamine. researchgate.net In the presence of water, this salt undergoes hydrolysis and an intramolecular redox process to yield the corresponding aldehyde. researchgate.netsciencemadness.org Recent studies have explored the use of catalysts, such as ruthenium chloride, to facilitate the decomposition of hexamine and improve the sustainability of the Sommelet reaction. acs.org
Delepine Reaction Applications
The Delepine reaction is a method for the synthesis of primary amines from alkyl or benzyl (B1604629) halides. organic-chemistry.orgalfa-chemistry.com The process involves two main steps. First, the alkyl halide reacts with hexamethylenetetramine to form a quaternary ammonium salt, the hexaminium salt. organic-chemistry.orgalfa-chemistry.comscribd.com This salt is typically stable and can be isolated. organic-chemistry.org In the second step, the hexaminium salt is hydrolyzed under acidic conditions, usually with ethanolic hydrochloric acid, to yield the primary amine hydrochloride, formaldehyde, and ammonium chloride. organic-chemistry.orgalfa-chemistry.comscribd.com
This reaction is particularly useful for preparing primary amines from reactive halides like allyl and benzyl halides, as well as α-halo ketones, with the advantage of producing relatively pure products with few side reactions. alfa-chemistry.comscribd.com
| Reaction | Substrate | Reagent | Product | Key Features |
| Duff Reaction | Phenols, electron-rich aromatics | Hexamethylenetetramine, acid | Aromatic aldehydes | ortho-Formylation of activated rings. wikipedia.orgmaxbrainchemistry.comsynarchive.com |
| Sommelet Reaction | Benzyl halides | Hexamethylenetetramine, water | Benzaldehydes | Oxidation of benzylic halides. synarchive.comsciencemadness.org |
| Delepine Reaction | Alkyl/Benzyl halides | 1. Hexamethylenetetramine2. Acidic hydrolysis | Primary amines | Synthesis of primary amines via a hexaminium salt. organic-chemistry.orgalfa-chemistry.com |
Compound Names
| Compound Name |
| This compound |
| Formaldehyde |
| Ammonia |
| Bis(chloromethyl) ether |
| Hexamethylenetetramine |
| Hydrochloric acid |
| Benzaldehydes |
| Iminium ion |
| Benzyl halide |
| Quaternary ammonium salt |
| Ruthenium chloride |
| Alkyl halide |
| Primary amine |
| Hexaminium salt |
| Ethanolic hydrochloric acid |
| Primary amine hydrochloride |
| Ammonium chloride |
| Allyl halide |
| α-halo ketone |
| Water |
| Carbon |
| Nitrogen |
| Phenol (B47542) |
| Benzyl chloride |
| Chloroform |
| Ruthenium |
| Iron |
| Methanol |
Advanced Analytical Methodologies for Methenamine Hydrochloride Characterization
Chromatographic Techniques in Purity and Quantitative Analysis
Chromatographic methods are fundamental in separating Methenamine (B1676377) hydrochloride from potential impurities and accurately determining its concentration in various matrices.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a robust technique for the quantitative analysis of Methenamine hydrochloride. Several HPLC methods have been developed and validated for its determination in pharmaceutical formulations.
A notable ion-exchange HPLC method utilizes a Zorbax SCX-300 column for the effective separation of methenamine. nih.gov The mobile phase typically consists of a mixture of acetonitrile (B52724) and a buffer, such as 0.1M sodium perchlorate (B79767) monohydrate, at a specific pH to ensure optimal separation. nih.gov Detection is commonly performed using a UV detector at a wavelength where methenamine exhibits significant absorbance, for instance, 212 nm. nih.govresearchgate.net This method has demonstrated excellent linearity over a wide concentration range, with high precision as indicated by low relative standard deviation (RSD) values for both intra-day and inter-day analyses. nih.govresearchgate.net The accuracy of these methods is often confirmed by recovery studies from spiked placebo tablets, yielding results typically between 99-101%. nih.govresearchgate.net
Another approach involves reverse-phase HPLC, which has also been successfully employed for the estimation of Methenamine and its related substances. wjpps.com These methods are validated according to International Council for Harmonisation (ICH) guidelines, ensuring their reliability for quality control purposes. wjpps.com
| Parameter | Value/Condition | Source |
|---|---|---|
| Column Type | Ion-Exchange (e.g., Zorbax SCX-300) or Reverse-Phase (e.g., X-Bridge C18) | nih.govwjpps.com |
| Mobile Phase Example | Acetonitrile:0.1M Sodium Perchlorate Monohydrate (70:30, v/v) | nih.gov |
| Flow Rate | Typically 0.6 - 1.0 mL/min | nih.govwjpps.com |
| UV Detection Wavelength | 210 nm or 212 nm | nih.govwjpps.com |
| Linearity Range | 0.25-50 mM | nih.govresearchgate.net |
| Precision (Intra-day RSD) | <1.25% | nih.govresearchgate.net |
| Accuracy (Recovery) | 99-101% | nih.govresearchgate.net |
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS/MS)
Gas Chromatography (GC) and its hyphenation with Mass Spectrometry (GC-MS and GC-MS/MS) offer high sensitivity and selectivity for the determination of Methenamine, particularly in complex matrices.
GC methods have been developed for the direct determination of methenamine (also known as hexamethylenetetramine or HMT). researchgate.net These methods often utilize capillary columns, such as an MXT-1, for efficient separation. researchgate.net For the analysis of methenamine in biological samples like plasma and urine, GC with a nitrogen-selective detector has proven effective, allowing for quantification even after a single therapeutic dose. nih.gov A significant advantage of GC is the short analysis time, often around 2 minutes per sample, which is beneficial for high-throughput screening. nih.gov
The coupling of GC with a mass spectrometer provides definitive identification and quantification. GC-MS/MS methods have been developed for the sensitive detection of methenamine in various products. researchgate.net The use of an internal standard, such as an isotopically labeled version of methenamine, enhances the accuracy and precision of the quantification. researchgate.net Derivatization techniques can also be employed to improve the chromatographic properties and detectability of analytes in GC-MS analysis. researchgate.netnih.gov
| Parameter | Value/Condition | Source |
|---|---|---|
| Column Type | e.g., MXT-1 or DB-5MS | researchgate.netnih.gov |
| Detector | Nitrogen-Selective Detector (NSD) or Mass Spectrometer (MS, MS/MS) | researchgate.netnih.gov |
| Linearity Range | 0.1-25 µg/mL | researchgate.net |
| Limit of Detection (LOD) | 0.05 µg/mL | researchgate.net |
| Limit of Quantification (LOQ) | 0.15 µg/mL | researchgate.net |
| Recovery | 91.7% to 115.2% | researchgate.net |
Spectroscopic Approaches for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for its quantification.
Ultraviolet-Visible Spectrophotometry
Ultraviolet-Visible (UV-Vis) spectrophotometry is a straightforward and cost-effective method for the quantitative analysis of Methenamine. The method is based on the principle that the compound absorbs light in the UV-Vis region of the electromagnetic spectrum.
For Methenamine hippurate, the absorption maximum (λmax) is typically observed around 228 nm or 230 nm. impactfactor.org The analysis is performed by preparing a solution of the compound in a suitable solvent, such as distilled water or various buffers, and measuring its absorbance at the λmax. impactfactor.org According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution. This relationship allows for the creation of a calibration curve from which the concentration of an unknown sample can be determined. UV-Vis spectrophotometric methods for Methenamine have been shown to be linear over a concentration range of 10-80 µg/ml. The validation of these methods, following ICH guidelines, confirms their accuracy, precision, and robustness. impactfactor.org
| Parameter | Value | Source |
|---|---|---|
| Absorption Maximum (λmax) | ~228 - 230 nm | impactfactor.org |
| Linearity Range | 10-80 µg/mL | |
| Limit of Detection (LoD) | 0.048 µg/mL | impactfactor.org |
| Limit of Quantification (LoQ) | 0.146 µg/mL | impactfactor.org |
Infrared Spectroscopy (IR) and Fourier-Transform Infrared (FT-IR) Analysis
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for the structural characterization of this compound. These techniques provide a unique molecular "fingerprint" based on the vibrational frequencies of the chemical bonds within the molecule.
The FT-IR spectrum of a compound reveals characteristic absorption bands corresponding to specific functional groups. nih.gov For Methenamine, the spectrum would exhibit vibrations associated with its cage-like structure, including C-N stretching and CH2 bending modes. By comparing the obtained spectrum with a reference spectrum, the identity of the compound can be confirmed. pmda.go.jp FT-IR can be used both qualitatively for identification and quantitatively for determining the concentration of an active pharmaceutical ingredient in a formulation. researchgate.net The coupling of gas chromatography with FT-IR (GC-FTIR) allows for the separation of components in a mixture followed by their individual infrared spectral analysis, providing both separation and identification capabilities. cuny.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules like this compound. researchgate.netscilit.com It provides detailed information about the chemical environment of each atom in the molecule.
¹H NMR and ¹³C NMR are the most common types of NMR experiments. researchgate.net The ¹H NMR spectrum of this compound would show signals corresponding to the protons in the molecule, and their chemical shifts and coupling patterns would confirm the adamantane-like structure. Similarly, the ¹³C NMR spectrum would provide information about the carbon skeleton. Advanced 2D-NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between atoms within the molecule, providing unambiguous structural assignment. core.ac.uk NMR is also a primary method for quantitative analysis (qNMR), as the signal intensity is directly proportional to the number of nuclei, allowing for highly accurate and precise concentration measurements without the need for a calibration curve of the same compound. mdpi.com
Fluorimetry
Fluorimetry offers a sensitive method for the quantification of methenamine. This technique relies on the reaction of methenamine with specific reagents to produce a fluorescent compound, the intensity of which is proportional to the analyte's concentration.
One established fluorimetric method involves the reaction of methenamine with reagents like ethyl acetoacetate (B1235776) or methyl acetoacetate. nih.gov This reaction, based on the Hantzsch synthesis, results in the formation of a fluorescent yellow dihydropyridine (B1217469) derivative. The resulting product exhibits a distinct absorption maximum around 370 nm and a fluorescence emission maximum at approximately 465 nm when measured in aqueous n-propanol. nih.gov The optimization of key reaction parameters such as pH, temperature, molar ratio of reactants, and reaction time is critical for achieving maximum fluorescence intensity and ensuring the accuracy of the method. nih.gov This fluorimetric determination has demonstrated linearity over a concentration range of 0.6–40.0 µg/mL. nih.gov
| Parameter | Value |
| Principle | Hantzsch reaction |
| Reagents | Ethyl acetoacetate, Methyl acetoacetate |
| Product | Fluorescent yellow Hantzsch esters |
| Absorption Maximum (λmax) | ~370 nm |
| Emission Maximum (λem) | ~465 nm |
| Linearity Range | 0.6–40.0 µg/mL |
Other Advanced Analytical Techniques
Beyond mainstream chromatographic and spectroscopic methods, other advanced techniques provide unique advantages for the analysis of this compound.
Ion-Pair Extraction Methods
Ion-pair extraction is a valuable technique for the selective separation and quantification of ionic or ionizable compounds like methenamine from complex matrices, such as urine. nih.gov The method involves forming a neutral ion-pair between the protonated methenamine cation and a suitable counter-ion, which can then be extracted into an organic solvent.
A specific application involves the use of bromocresol green as the ion-pairing agent. nih.gov The methenamine-bromocresol green ion-pair is formed and subsequently adsorbed onto a silica (B1680970) cartridge. Elution is then performed using a mixture of methylene (B1212753) chloride and 1-pentanol. nih.gov To quantify the methenamine, it is liberated from the ion-pair and converted to formaldehyde (B43269), which is then determined spectrophotometrically. nih.gov This method has proven effective for separating methenamine from formaldehyde, which is often present in samples due to the hydrolysis of the parent compound. nih.gov The technique demonstrates high recovery and precision, making it suitable for analytical applications. nih.gov
| Parameter | Finding |
| Ion-Pairing Agent | Bromocresol green nih.gov |
| Extraction | Adsorption of ion-pair onto a silica cartridge nih.gov |
| Eluent | Methylene chloride:1-pentanol (95:5) nih.gov |
| Linearity Range | 10–160 µg/mL nih.gov |
| Limit of Detection | 6 µg/mL nih.gov |
| Absolute Recovery | ≥ 94.5% nih.gov |
| Precision (CV) | < 2% for methenamine detection in the presence of formaldehyde nih.gov |
Solid Phase Spectrophotometry
Solid Phase Spectrophotometry (SPS) is a sensitive method developed for the direct microdetermination of methenamine, even in the presence of formaldehyde, without requiring prior separation steps. scispace.com This technique is based on the inhibition of dye adsorption onto a solid surface.
In this method, an acidic dye such as bromocresol green is readily adsorbed onto a solid matrix like Sephadex LH-20 gel. scispace.com However, in the presence of methenamine, an ion-pair forms in the solution between the protonated methenamine and the bromocresol green anion. This ion-pair formation prevents the dye from adsorbing onto the solid phase. scispace.comresearchgate.net The decrease in the amount of dye adsorbed on the solid phase is measured directly by assessing the absorbance of the solid phase. scispace.com This attenuation in color is directly proportional to the concentration of methenamine. The measurement is typically carried out in a 1.0 mm cell at a wavelength of 625 nm. scispace.comresearchgate.net
| Parameter | Value |
| Principle | Inhibition of bromocresol green sorption on a solid phase due to ion-pair formation with methenamine. scispace.com |
| Solid Phase | Sephadex LH-20 gel scispace.com |
| Wavelength (λmax) | 625 nm scispace.comresearchgate.net |
| Concentration Range | 0.42–1.68 µg/mL (for a 10 mL sample) scispace.comresearchgate.net |
| Detection Limit | 50 µg/L (for a 10 mL sample) scispace.comresearchgate.net |
| Relative Standard Deviation (RSD) | 0.03% (n=4) scispace.comresearchgate.net |
X-ray Powder Diffraction (XRPD) in Compound Identification
X-ray Powder Diffraction (XRPD) is a fundamental and powerful technique for the solid-state characterization of crystalline materials, including active pharmaceutical ingredients (APIs) like this compound. intertek.com It provides definitive identification of the crystalline form of a compound by analyzing how it diffracts X-rays. americanpharmaceuticalreview.com
The technique works by directing X-rays onto a powdered sample of the material. The crystalline structure of the compound causes the X-rays to be diffracted at specific angles, which are determined by the arrangement of atoms in the crystal lattice, governed by Bragg's Law. americanpharmaceuticalreview.com The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid. intertek.comamericanpharmaceuticalreview.com
For this compound, XRPD is used to:
Confirm Identity: The obtained diffraction pattern can be compared against a reference pattern from a known standard to confirm the identity of the compound. intertek.com
Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will produce distinct XRPD patterns. XRPD is a core technique for identifying and distinguishing between these forms, which can have different physical properties. intertek.com
Assess Purity: The presence of other crystalline phases or impurities can be detected by the appearance of additional peaks in the diffraction pattern. marshall.edu
Monitor Stability: The technique can detect changes in the crystalline structure that may occur during manufacturing or storage, ensuring product quality and consistency. intertek.com
A typical XRPD analysis report for a crystalline compound would include a table of diffraction peaks, as illustrated below.
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
| Peak 1 | Value 1 | Value 1 |
| Peak 2 | Value 2 | Value 2 |
| Peak 3 | Value 3 | Value 3 |
| Peak 4 | Value 4 | Value 4 |
| Peak 5 | Value 5 | Value 5 |
| (Note: This table is illustrative of the data format obtained from an XRPD analysis and does not represent actual data for this compound.) |
Theoretical and Computational Chemistry Studies of Methenamine Hydrochloride
Quantum Chemical Approaches to Molecular Properties and Reactivity
Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy. These approaches are fundamental to understanding the intrinsic properties of methenamine (B1676377) hydrochloride.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.gov DFT calculations are instrumental in predicting the reactivity of methenamine by quantifying several key molecular descriptors. nih.govresearchgate.net
Key quantum chemical parameters calculated for methenamine provide insights into its stability and reactive behavior:
EHOMO (Highest Occupied Molecular Orbital Energy): This parameter relates to the molecule's ability to donate electrons. A higher EHOMO value indicates a greater tendency for the molecule to act as an electron donor. For methenamine, the lone pairs on the nitrogen atoms contribute significantly to the HOMO, making them key sites for interaction with electron-deficient species. researchgate.net
ELUMO (Lowest Unoccupied Molecular Orbital Energy): This value indicates the molecule's ability to accept electrons. A lower ELUMO value suggests a higher propensity to accept electrons.
Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is a crucial indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov
Global Reactivity Descriptors: Parameters such as electronegativity (χ), global hardness (η), and softness (σ) are derived from HOMO and LUMO energies. mdpi.com Hardness measures the resistance to change in the electron distribution, with harder molecules being less reactive. mdpi.com
These DFT-derived parameters are essential for predicting how methenamine hydrochloride will interact with other substances, such as metal surfaces in corrosion processes. researchgate.net
| Parameter | Description | Implication for Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher values suggest stronger donation. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower values suggest stronger acceptance. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | A larger gap indicates higher stability and lower chemical reactivity. |
| Hardness (η) | Resistance to deformation of electron cloud | Higher hardness correlates with lower reactivity. |
| Electronegativity (χ) | The power of an atom to attract electrons to itself | Influences the nature of chemical bonds and interactions. |
Beyond DFT, the Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the chemical bonding within a molecule. wikipedia.orguni-rostock.de QTAIM defines atoms and bonds based on the topology of the electron density, a physically observable quantity. wikipedia.orgamercrystalassn.org
For this compound, a QTAIM analysis would involve:
Locating Critical Points: The analysis identifies critical points in the electron density where the gradient is zero. A (3, -1) critical point, known as a bond critical point (BCP), is found between any two bonded atoms. uni-rostock.de
Characterizing Bonds: The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP reveal the nature of the bond. For the C-N bonds within the adamantane-like cage of methenamine, the analysis would likely show characteristics of polar covalent bonds. In the protonated form (this compound), the newly formed N-H bond would also be characterized. acs.orgpressbooks.pub A negative Laplacian (∇²ρ < 0) is typical of covalent bonds where electron density is concentrated between the nuclei, while a positive Laplacian (∇²ρ > 0) indicates charge depletion, typical of ionic interactions or closed-shell interactions. amercrystalassn.org
This type of analysis provides a fundamental, quantitative description of the bonding, confirming the integrity of the cage structure and characterizing the interactions resulting from protonation. acs.orgresearchgate.net
Computational Simulations of Chemical Processes
While quantum chemical methods describe the static properties of a molecule, computational simulations model its dynamic behavior over time.
Molecular Dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules. mdpi.com By solving Newton's equations of motion, MD can simulate the behavior of a system over time, providing insights into processes like adsorption. researching.cn
In the context of this compound, MD simulations are particularly useful for understanding its adsorption onto surfaces. researchgate.net For instance, when studying corrosion inhibition, MD simulations can model the interaction between methenamine molecules and an iron (Fe) surface in an aqueous, acidic environment. mdpi.combohrium.com These simulations can reveal:
Adsorption Configuration: The preferred orientation of the methenamine molecule on the metal surface. Studies often show that organic inhibitors tend to adsorb in a flat or parallel orientation to maximize surface coverage. mdpi.com
Interaction Energy: The strength of the adsorption can be quantified by calculating the binding or interaction energy between the inhibitor and the surface. A high negative interaction energy indicates strong, spontaneous adsorption. nih.govrsc.org
Formation of a Protective Layer: Simulations can visualize how multiple methenamine molecules arrange on the surface to form a protective film that shields the metal from corrosive agents like hydronium and chloride ions.
Computational chemistry can be used to model the step-by-step mechanism of a chemical reaction, identifying transition states and calculating activation energies. The primary chemical reaction of methenamine is its acid-catalyzed hydrolysis into formaldehyde (B43269) and ammonia (B1221849). nih.gov
Modeling this reaction pathway for this compound would involve:
Reactant and Product Structures: Optimizing the geometries of the reactant (protonated methenamine) and the final products (formaldehyde and ammonia).
Identifying Intermediates: Locating any stable intermediate structures along the reaction coordinate.
Searching for Transition States (TS): A transition state is the highest energy point on the reaction path connecting reactants and products. Computational methods are used to find the specific geometry of the TS.
Calculating Activation Energy (Ea): The energy difference between the transition state and the reactants determines the activation energy, which is a key factor controlling the reaction rate. The hydrolysis of methenamine is known to be pH-dependent, with the reaction rate increasing at lower pH. nih.gov Computational modeling could quantify the energy barriers for each step of the hydrolysis, providing a molecular-level explanation for this pH dependence.
Applications in Materials Science and Corrosion Inhibition
The theoretical and computational studies of this compound have significant practical applications, most notably in the field of materials science as a corrosion inhibitor for metals like steel in acidic environments. researchgate.netnih.gov
Computational studies provide a molecular-level explanation for its effectiveness:
Mechanism of Inhibition: DFT calculations show that the nitrogen atoms in the methenamine molecule are centers of high electron density (HOMO). These nitrogen atoms can donate their lone-pair electrons to the vacant d-orbitals of iron atoms on the steel surface, forming a coordinate covalent bond. nih.govresearchgate.net This interaction is a key component of the adsorption process.
Adsorption Behavior: Both DFT and MD simulations confirm that methenamine adsorbs strongly onto steel surfaces. bohrium.comrsc.org The protonated form of the amine can also interact electrostatically with chloride ions that may already be on the metal surface. This combination of chemical and physical adsorption leads to the formation of a stable, protective film. researching.cn This film acts as a barrier, isolating the metal from the corrosive acid solution. researchgate.net
Correlation of Structure and Efficiency: Theoretical calculations allow researchers to correlate specific molecular properties with inhibition efficiency. For example, a higher HOMO energy and lower LUMO energy (smaller energy gap) in an inhibitor molecule often correlate with better performance, as this facilitates electron donation to the metal and acceptance from the metal (back-donation), strengthening the bond. nih.gov These insights enable the rational design of new, even more effective corrosion inhibitors based on the methenamine scaffold.
| Simulation Parameter | Finding | Significance in Corrosion Inhibition |
|---|---|---|
| Adsorption Energy | High negative values (e.g., >100 kcal/mol) | Indicates strong, spontaneous, and stable adsorption of the inhibitor on the steel surface. mdpi.com |
| Adsorption Configuration | Molecules adsorb in a near-parallel orientation to the surface. | Maximizes the surface area covered by each molecule, leading to a more effective protective barrier. mdpi.com |
| Radial Distribution Function | Shows short bond distances between inhibitor heteroatoms (N) and surface Fe atoms. | Provides evidence for the formation of chemical bonds (chemisorption) between the inhibitor and the metal. |
Theoretical Studies on Corrosion Inhibitor Efficiency
The use of organic molecules to inhibit metallic corrosion is a well-established practice, and computational chemistry provides powerful tools to understand the underlying mechanisms and predict the effectiveness of potential inhibitors. Methenamine (also known as hexamethylenetetramine or HMT) has been studied theoretically for its potential to protect metals, particularly steel, in acidic environments. uj.ac.zaresearchgate.net These studies often employ Density Functional Theory (DFT) to calculate various quantum chemical parameters that correlate with inhibition efficiency. aip.orgrsdjournal.org
DFT calculations help in understanding the interaction between the inhibitor molecule and the metal surface. mdpi.com Key parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE = ELUMO - EHOMO) are crucial. nih.gov A high EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, while a low ELUMO value suggests a higher capacity to accept electrons from the metal surface. rsdjournal.orgnih.gov A small energy gap (ΔE) generally implies higher reactivity and thus better inhibition efficiency. nih.gov
A detailed theoretical study on methenamine and its derivatives using DFT investigated the effect of substituting carbon atoms within the methenamine cage with other heteroatoms like boron and phosphorus. aip.orgaip.org The research focused on how these substitutions alter the quantum chemical parameters and, consequently, the predicted corrosion inhibition performance. aip.org The findings indicated that the substitution of heteroatoms significantly influences the molecule's electronic properties. aip.org For instance, the addition of two boron atoms was found to result in the highest predicted corrosion inhibition efficiency among the studied derivatives. aip.orgaip.org DFT calculations supported a physisorption process for HMT, identifying the nitrogen atoms as the most reactive and nucleophilic sites for interaction with the metal surface. uj.ac.zaresearchgate.net Experimental results have shown that HMT can achieve an inhibition efficiency of up to 86% for mild steel in a 1 M HCl solution, which is consistent with theoretical predictions. uj.ac.zaresearchgate.net
Table 1: Quantum Chemical Parameters for Methenamine and Its DerivativesThis table presents calculated values from a Density Functional Theory (DFT) study, which are used to predict the corrosion inhibition efficiency of different compounds. A higher EHOMO, lower ELUMO, and smaller Energy Gap (ΔE) are generally indicative of better inhibitor performance.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Methenamine | -6.85 | 1.01 | 7.86 |
| Methenamine Derivative (with 2 Boron atoms) | -6.54 | -1.78 | 4.76 |
| Methenamine Derivative (with 2 Phosphorus atoms) | -6.53 | -0.03 | 6.50 |
Computational Design of Advanced Materials
Beyond corrosion inhibition, the unique, highly symmetric, and cage-like adamantane (B196018) structure of methenamine (urotropine) makes it a valuable and versatile building block in crystal engineering and the design of advanced materials. chemrxiv.orgresearchgate.net Computational methods, particularly DFT, are instrumental in this field for predicting crystal structures, understanding intermolecular interactions, and designing novel coordination polymers and metal-organic frameworks (MOFs). chemrxiv.org
Methenamine is recognized for its propensity to form co-crystals and its ability to act as a versatile ligand in the construction of coordination polymers. chemrxiv.orgresearchgate.net Its four tetrahedrally arranged nitrogen atoms can act as linkers (μ2-, μ3-, and μ4-bridging ligands), enabling the self-assembly of metal ions into diverse and complex architectures, including 1D chains, 2D layers, and 3D networks. researchgate.net The design of these materials is a significant area of research, driven by their potential applications as porous, magnetic, or photoluminescent materials. researchgate.net
Computational studies play a crucial role in this design process. For example, periodic boundary DFT computations have been used to study the crystal structure and energy of urotropine under high pressure. chemrxiv.org Such simulations help in understanding the stability and structural transformations of these materials under different conditions, which is essential for developing new materials with tailored properties. chemrxiv.org By modeling the interactions between methenamine and various metal salts and auxiliary ligands, researchers can predict the resulting topologies and properties of coordination polymers before their synthesis. researchgate.net This computational pre-screening accelerates the discovery of new materials by identifying the most promising candidates for experimental realization. The use of methenamine as a simple, water-soluble, and commercially available building block, combined with the predictive power of computational chemistry, continues to drive innovation in the design of functional metal-organic materials. researchgate.net
Environmental Chemistry and Fate of Methenamine
Environmental Release Pathways and Sources
Methenamine (B1676377) is expected to be released into the environment primarily through industrial activities. oecd.org The main pathways for its entry into the environment occur during its production, formulation, and processing. oecd.org These releases are typically in the form of waste water and exhaust dust. oecd.org Due to its intended uses, such as in the production of phenolic resins and rubber products, there is a potential for environmental introduction, although residual contents in the final products are not expected due to its complete decomposition during processing. oecd.org The primary environmental compartment targeted by methenamine release is the water phase of aquatic systems. oecd.org
Atmospheric Degradation Processes
Once released into the atmosphere, methenamine is subject to rapid degradation. oecd.org The primary mechanism for its removal from the air is through photo-oxidation. oecd.org
In the atmosphere, methenamine undergoes rapid degradation driven by photo-oxidation processes. oecd.org This swift breakdown indicates that the compound does not persist in the atmospheric compartment. oecd.org
The atmospheric degradation of methenamine is a rapid process. oecd.org Modeling estimates indicate that its half-life in the air is between 30 and 45 minutes, largely due to photo-oxidative reactions involving hydroxyl radicals. oecd.org
Aquatic Environmental Behavior and Transformation
In aquatic environments, the fate of methenamine is governed by chemical and biological degradation processes. oecd.org It shows no significant tendency to volatilize into the air from water surfaces or to adsorb to sediment, making its behavior in the water column the primary focus. oecd.org
The principal transformation pathway for methenamine in water is hydrolytic degradation. oecd.org This chemical process breaks down methenamine into formaldehyde (B43269) and ammonia (B1221849). oecd.orgnih.govnih.gov The rate of this hydrolysis is highly dependent on the pH of the aqueous system. oecd.orgnih.gov
In acidic conditions, the degradation is significantly faster. oecd.orgnih.gov For instance, at a pH below 6, the conversion to formaldehyde is more pronounced. nih.gov Conversely, at neutral (pH 7.4) and basic pH levels, the hydrolysis process is minimal, and the half-life can extend to several days. oecd.orgwikipedia.org Kinetic studies have quantified this pH dependency, showing a direct relationship between increased acidity and a shorter half-life. nih.govcapes.gov.brnih.gov For example, one study found the reaction half-life at 37.5°C decreased from 13.8 hours at pH 5.8 to 1.6 hours at pH 2.0. nih.govcapes.gov.br Another study reported the half-life increasing from 20 hours at pH 5.0 to approximately 400 hours at pH 6.5. nih.gov
| pH | Reaction Half-life (hours) |
|---|---|
| 2.0 | 1.6 |
| 5.8 | 13.8 |
Soil Environmental Behavior and Mobility
The behavior and mobility of methenamine in the soil environment are governed by a combination of its physicochemical properties and its interactions with soil components.
The mobility of methenamine in soil is largely influenced by its adsorption and desorption behavior. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the potential for a substance to move in soil. A low Koc value generally indicates a higher potential for mobility. For methenamine, an estimated Koc value of 10 suggests very high mobility in soil. ecetoc.org
However, the pKa of methenamine is 4.89, which indicates that at environmentally relevant pH values, a fraction of the compound will exist in its protonated, cationic form. ecetoc.org Cations generally exhibit stronger adsorption to negatively charged soil particles, such as clay and organic matter, than their neutral counterparts. ecetoc.org This suggests that the mobility of methenamine may be lower than what is predicted by the Koc value alone, particularly in soils with significant clay and organic matter content.
A study investigating the use of methenamine with smectite clays (B1170129) as a slow-release fertilizer demonstrated that methenamine interacts with the clay structure. The research indicated that the desorption of methenamine is influenced by pH, with a higher release rate observed at a lower pH. aidic.itresearchgate.netcetjournal.it This is consistent with the understanding that the cationic form of methenamine would be more readily exchanged and released under more acidic conditions.
While specific quantitative data from a wide range of soil types are limited, the available information suggests a dynamic interplay between the compound's inherent high mobility in its neutral form and the potential for increased adsorption in its cationic form.
Table 1: Physicochemical Properties of Methenamine Relevant to Soil Mobility
| Property | Value | Implication for Soil Mobility |
|---|---|---|
| Soil Adsorption Coefficient (Koc) | 10 (estimated) | Very high mobility potential ecetoc.org |
| pKa | 4.89 | Partial existence as a cation, potentially increasing adsorption to soil particles ecetoc.org |
The potential for a chemical to volatilize from soil is determined by its vapor pressure and its Henry's Law constant.
Methenamine has a vapor pressure of 6.1 x 10⁻⁴ mm Hg at 25°C. ecetoc.org Based on this value, methenamine is not expected to significantly volatilize from dry soil surfaces. ecetoc.org
The Henry's Law constant for methenamine is estimated to be 3.7 x 10⁻¹⁰ atm-m³/mole. ecetoc.org This low value indicates that volatilization from moist soil surfaces is not an important environmental fate process. ecetoc.org The European Commission's Scientific Committee on Health and Environmental Risks (SCHER) also characterizes methenamine as having moderate volatility and a low Henry's constant. ecetoc.org
Table 2: Physicochemical Properties of Methenamine Relevant to Volatilization
| Property | Value | Implication for Volatilization Potential |
|---|---|---|
| Vapor Pressure | 6.1 x 10⁻⁴ mm Hg at 25°C | Low potential for volatilization from dry soil ecetoc.org |
| Henry's Law Constant | 3.7 x 10⁻¹⁰ atm-m³/mole (estimated) | Low potential for volatilization from moist soil and water ecetoc.org |
Environmental Risk Assessment Methodologies for Chemical Compounds
The environmental risk assessment of chemical compounds is a systematic process to evaluate the potential for adverse effects on the environment. This process typically involves several key steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization.
A common approach in environmental risk assessment is the calculation of a risk quotient (RQ). The RQ is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). A PEC/PNEC ratio greater than 1 suggests a potential risk to the environment, warranting further investigation or risk management measures.
The Predicted Environmental Concentration (PEC) is an estimate of the concentration of a substance in various environmental compartments (air, water, soil) based on its usage patterns, release rates, and environmental fate properties such as degradation, partitioning, and transport.
The Predicted No-Effect Concentration (PNEC) is the concentration of a substance below which adverse effects on the ecosystem are not expected to occur. The PNEC is derived from ecotoxicological data from laboratory or field studies. The derivation often involves applying an assessment factor (AF) to the lowest available toxicity value (e.g., LC50, EC50, or NOEC) to account for uncertainties in extrapolating from laboratory data to the real environment. chemsafetypro.comscribd.com
In the absence of direct ecotoxicological data for a specific environmental compartment, such as soil, the PNEC can be provisionally calculated using the equilibrium partitioning method (EPM). chemsafetypro.comecetoc.org This method estimates the PNEC for soil (PNECsoil) based on the PNEC for water (PNECaqua) and the soil-water partition coefficient (Kd) or the organic carbon-normalized partition coefficient (Koc). chemsafetypro.comecetoc.org
While a specific PNECsoil for methenamine was not derived in the SCHER report due to the low expected exposure, the methodology for its derivation would follow established risk assessment principles. If required, a PNECsoil could be estimated from the available aquatic toxicity data and the Koc value using the equilibrium partitioning method, taking into account the specific properties of methenamine as an ionizable organic compound. ecetoc.orgecetoc.org
Industrial and Advanced Material Science Applications of Methenamine and Its Derivatives
Polymer and Resin Chemistry Applications
In the realm of polymer science, methenamine (B1676377) is a key ingredient, primarily utilized for its ability to act as a cross-linking agent, thereby enhancing the mechanical and thermal properties of various materials.
Methenamine, often referred to as hexamethylenetetramine (HMT) in this context, is a well-established hardening agent for novolac phenolic resins. researchgate.net Novolac resins are thermoplastic polymers produced by reacting phenol (B47542) with a substoichiometric amount of formaldehyde (B43269) under acidic conditions. ekb.eg To achieve the desired thermoset properties of high hardness, thermal stability, and chemical resistance, these linear novolac chains must be cross-linked. ekb.egakrochem.com
Methenamine serves as a methylene (B1212753) (-CH2-) donor for this cross-linking process. akrochem.com When heated above 90°C in the presence of the novolac resin, HMT decomposes to generate formaldehyde and ammonia (B1221849), which in turn form methylene and dimethylene amino bridges between the phenol rings. ekb.eg This reaction transforms the thermoplastic novolac into a rigid, three-dimensional, thermoset network. akrochem.com The extent of cross-linking, and thus the final hardness of the material, can be controlled by the amount of methenamine added. akrochem.com This curing process is fundamental in producing durable composite materials, such as those used for thermal insulation. researchgate.net
Table 1: Curing Process of Novolac Resin with Methenamine (HMT)
| Parameter | Description |
|---|---|
| Resin Type | Novolac Phenolic Resin |
| Hardening Agent | Methenamine (Hexamethylenetetramine - HMT) |
| Mechanism | HMT decomposes upon heating to provide methylene groups for cross-linking. ekb.egakrochem.com |
| Bridges Formed | Methylene and dimethylene amino bridges. ekb.eg |
| Resulting Structure | Three-dimensional, thermoset polymer network. akrochem.com |
| Key Properties | Increased hardness, thermal stability, and chemical resistance. ekb.egakrochem.com |
The utility of methenamine extends to the rubber industry, where it functions as a vulcanization accelerator. Vulcanization is a chemical process that converts natural rubber and other unsaturated polymers into more durable materials by forming cross-links between individual polymer chains. mdpi.com While elemental sulfur is the most common vulcanizing agent, the process can be slow and inefficient. mdpi.comyoutube.com
Explosives Chemistry and Precursor Role
Methenamine is a well-documented precursor chemical in the synthesis of several high-explosive energetic materials. ojp.govaoav.org.uk Its nitrogen-rich, cage-like structure makes it a valuable starting material for producing both primary and secondary explosives. mdpi.com
Two notable explosives synthesized from methenamine are:
RDX (Cyclonite or Hexogen): A powerful and relatively stable secondary explosive. One of the primary manufacturing routes to RDX involves the nitration of methenamine with concentrated nitric acid. ojp.gov
HMTD (Hexamethylene Triperoxide Diamine): A highly sensitive primary explosive. HMTD is synthesized from methenamine through a reaction with hydrogen peroxide and an acid catalyst, such as citric acid or sulfuric acid. mdpi.comaoav.org.uk Due to its extreme sensitivity to impact, friction, and heat, it is often found in improvised explosive devices (IEDs). aoav.org.ukaoav.org.uk
The use of methenamine as a starting material for these compounds is due to its availability and the relative simplicity of the synthesis processes. mdpi.com
Table 2: Explosives Derived from Methenamine
| Explosive | Type | Precursors | General Role |
|---|---|---|---|
| RDX (Cyclonite) | Secondary High Explosive | Methenamine, Nitric Acid | Used in military and industrial applications as a powerful explosive charge. ojp.gov |
| HMTD | Primary Explosive | Methenamine, Hydrogen Peroxide, Acid Catalyst | Used to initiate less sensitive secondary explosives due to its high sensitivity. mdpi.comaoav.org.uk |
Corrosion Science and Inhibition Technologies
In the field of materials protection, methenamine and its derivatives have been investigated for their potential as corrosion inhibitors, particularly for protecting carbon steel in acidic environments. aip.org Corrosion inhibitors are substances that, when added in a small concentration to an environment, decrease the corrosion rate of a metal. mdpi.com
The effectiveness of organic inhibitors like methenamine is often attributed to their ability to adsorb onto the metal surface. nih.gov This adsorption forms a protective film that acts as a barrier, isolating the metal from the corrosive species in the environment. researchgate.net Theoretical studies using density functional theory (DFT) have been conducted to understand the inhibition mechanism of methenamine. aip.org These studies analyze quantum chemical parameters to predict the efficiency of the inhibitor. The presence of heteroatoms (like nitrogen in methenamine's structure) and functional groups allows the molecules to bond with the metal surface, creating a stable, protective layer. aip.orgmdpi.com
Advanced Materials Synthesis and Functionalization
Methenamine also serves as a critical precursor in the synthesis of advanced functional materials, leveraging its composition as a source of both carbon and nitrogen.
Boron carbon oxynitride (BCNO) materials are quaternary semiconductors that have garnered significant interest for their tunable electronic and optical properties, making them suitable for applications like non-toxic phosphors. nih.govnih.gov These materials can be synthesized using various methods, including solid-state reactions where methenamine plays a dual role. nih.gov
In a typical synthesis, methenamine (hexamethylenetetramine) is used as the carbon and nitrogen source, while a compound like boric acid serves as the boron source. nih.gov The precursors are mixed and annealed at high temperatures. During this process, the methenamine decomposes and reacts with the other components to form the BCNO structure. The final composition and properties of the BCNO phosphors, such as their photoluminescence and bandgap, can be tuned by adjusting the ratio of precursors and the annealing temperature. nih.govnih.gov For instance, manganese-doped BCNO phosphors synthesized via this route can produce a bright red emission, making them promising candidates for use in white light-emitting diodes (LEDs). rsc.orgresearchgate.net
Table 3: Role of Methenamine in BCNO Phosphor Synthesis
| Parameter | Description | Source |
|---|---|---|
| Material | Boron Carbon Oxynitride (BCNO) Phosphors | nih.gov |
| Synthesis Method | Solid-state reaction / Thermal annealing | nih.gov |
| Precursors | Boric Acid (Boron source), Methenamine (Carbon & Nitrogen source) | nih.gov |
| Function of Methenamine | Provides carbon and nitrogen atoms for the BCNO lattice. | nih.gov |
| Resulting Properties | Tunable photoluminescence, variable bandgap. | nih.govnih.gov |
Table 4: List of Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| Methenamine (Hexamethylenetetramine, HMT) | C₆H₁₂N₄ |
| Phenol | C₆H₅OH |
| Formaldehyde | CH₂O |
| Ammonia | NH₃ |
| Sulfur | S |
| RDX (Cyclonite, Hexogen) | C₃H₆N₆O₆ |
| Nitric Acid | HNO₃ |
| HMTD (Hexamethylene Triperoxide Diamine) | C₆H₁₂N₂O₆ |
| Hydrogen Peroxide | H₂O₂ |
| Sulfuric Acid | H₂SO₄ |
| Boric Acid | H₃BO₃ |
| Boron Carbon Oxynitride | BCNO |
Zinc Oxide (ZnO) Nanorod Fabrication
Methenamine, also known as hexamethylenetetramine (HMT), plays a crucial role in the synthesis of zinc oxide (ZnO) nanorods, particularly through the low-cost chemical bath deposition (CBD) method. precisionlubrication.com In this process, methenamine serves multiple functions that are essential for controlling the growth and morphology of the nanostructures. Primarily, it acts as a pH buffer. The decomposition of methenamine in an aqueous solution at elevated temperatures (around 90 °C) slowly releases hydroxide (B78521) ions, which maintains a slightly alkaline environment. This slow and controlled release of hydroxide is critical for the gradual precipitation of ZnO, facilitating anisotropic growth in the form of rods or wires rather than amorphous particles.
Furthermore, methenamine functions as a capping agent. researchgate.net Capping agents are vital in the fabrication of nanoparticles as they selectively bind to certain crystallographic faces of the growing nanocrystals, inhibiting growth in those directions and promoting it in others. researchgate.net This directed growth is what leads to the formation of elongated, high-aspect-ratio structures like nanorods. researchgate.netresearchgate.net By adsorbing onto the non-polar facets of the wurtzite ZnO crystal, methenamine encourages preferential growth along the c-axis, resulting in vertically aligned nanorods. precisionlubrication.com
Research has shown that the choice of zinc salt precursor used in conjunction with methenamine significantly impacts the resulting nanorod characteristics. A study investigating the use of Zinc Nitrate Hexahydrate (ZNH), Zinc Acetate (ZA), and Zinc Chloride (ZC) with methenamine demonstrated this influence on the physical dimensions of the synthesized ZnO nanorods. precisionlubrication.com The results indicated that the reactants in the growth solution have a remarkable and significant impact on the surface morphology and structural characteristics of the nanorods. precisionlubrication.com
| Zinc Salt Precursor | Average Diameter (nm) | Average Length (nm) | Aspect Ratio | Growth Rate (nm/min) |
|---|---|---|---|---|
| Zinc Nitrate Hexahydrate (ZNH) | 91 | 1008 | ~11.0 | Not Reported |
| Zinc Acetate (ZA) | 331 | 2102 | ~6.3 | Not Reported |
| Zinc Chloride (ZC) | 529 | 3189 | ~6.0 | ~17.7 |
Applications in Adhesives, Coatings, and Sealants
Methenamine is utilized as a key component in the formulation of various adhesives, coatings, and sealants, primarily functioning as a curing agent or cross-linker, particularly for phenolic (phenol-formaldehyde) and urea-formaldehyde resins. google.com The U.S. Food and Drug Administration (FDA) permits methenamine as a component of adhesives intended for use in articles that may come into incidental contact with food. mdpi.com
The efficacy of methenamine in these applications stems from its thermal decomposition properties. When heated, methenamine breaks down to release formaldehyde and ammonia. mdpi.com This released formaldehyde then reacts with the polymer chains of the resin, creating strong methylene and dimethylene-ether bridges between them. This cross-linking process transforms the thermoplastic resin into a rigid, durable, and thermoset three-dimensional network. latech.edutransformers-magazine.com This hardened structure provides excellent mechanical strength, thermal stability, and chemical resistance to the final adhesive, coating, or sealant. researchgate.net
As an amine-based curing agent, methenamine falls into a broad class of hardeners used for thermosetting resins. google.comminglanchem.com The curing process is critical for developing the desired physical properties of the material, such as hardness, adhesion, and resistance to environmental factors. researchgate.net The controlled release of formaldehyde from methenamine allows for a more uniform and manageable curing process compared to using free formaldehyde directly. google.com
Role in Specialized Chemical Products
Stabilizers for Lubricating and Insulating Oils
Methenamine has been identified as a stabilizing agent in specific applications for hydrocarbon oils, particularly for "sweetening" sour oils. lubesngreases.com In this context, it acts as a scavenger for sulfur compounds. Sour hydrocarbon oils contain sulfhydryl groups, such as mercaptans and hydrogen sulfide (B99878) (H₂S), which are corrosive and have a noxious odor. lubesngreases.com Methenamine is effective in treating these oils to reduce the concentration of such compounds and to lower the amount of hydrogen sulfide vapor in the headspace above the confined oil. lubesngreases.com The amount of methenamine required is directly proportional to the concentration of the sulfhydryl groups present in the oil. lubesngreases.com
While methenamine serves this specific purification and stabilization role, the broader class of stabilizers used to prevent oxidative degradation in lubricating and insulating oils typically consists of other compounds. mdpi.com Antioxidants are crucial additives that inhibit the formation of free radicals and control the oxidation process to extend the service life of the lubricant. precisionlubrication.comsigmaaldrich.com Commonly used antioxidant stabilizers include aminic antioxidants (e.g., alkylated diphenylamines) and phenolic antioxidants (e.g., hindered phenols), which act as radical scavengers. mdpi.comsigmaaldrich.comintertek.com
Components in Solid Fuel Tablets
Methenamine, often referred to as hexamine in this context, is the primary component of solid fuel tablets used for cooking and heating in camping, military, and emergency situations. mdpi.comgoogle.com These tablets are valued for their high energy density, allowing a small tablet to produce significant heat.
The combustion of methenamine is characterized by several advantageous properties. It burns smokelessly with a non-luminous flame and does not liquefy while burning. mdpi.com Crucially, it leaves behind no ash, simplifying cleanup. mdpi.com While the fuel is efficient, it is known to produce toxic fumes, necessitating its use in well-ventilated areas and with cooking vessels placed above the flame. mdpi.com Methenamine fuel was invented in Germany in 1936 and is sometimes sold under brand names like Esbit. mdpi.com The tablets have a virtually unlimited shelf life if stored properly to prevent moisture absorption. mdpi.com
Standardized methenamine tablets are also used in industrial settings for the flammability testing of materials such as textiles, furniture, and carpets, as required by certain safety regulations. lubesngreases.com
| Parameter | Specification |
|---|---|
| Description | White, 1/4 inch round, beveled, compressed tablet |
| Weight per Tablet | 149 mg (tolerance: 144 mg – 154 mg) |
| Burning Time | 130 seconds (tolerance: 117 sec. – 143 sec.) |
Preservative Functions in Industrial and Consumer Products
Methenamine serves as an effective preservative in a variety of products, including cosmetics, due to its ability to act as a formaldehyde-releaser. mdpi.comsigmaaldrich.com Its antimicrobial action is not inherent to the methenamine molecule itself but results from its hydrolysis under acidic or aqueous conditions to liberate formaldehyde. mdpi.comintertek.com Formaldehyde is a potent, non-specific biocide that is genotoxic to bacteria and fungi. intertek.com It exerts its effect by denaturing microbial proteins and nucleic acids, thereby inhibiting the growth of microorganisms and preventing product spoilage.
In the cosmetics industry, methenamine is used in formulations such as eye makeup, shampoos, and hair conditioners. mdpi.com Its use is regulated; for instance, the European Union Cosmetics Directive lists methenamine (as Hexamethylenetetramine) as a preservative that may be used up to a maximum concentration of 0.15%. mdpi.com Regulations also mandate that finished products containing formaldehyde-releasers like methenamine must be labeled with a warning if the formaldehyde concentration exceeds a certain threshold (e.g., 0.05%). mdpi.com
Beyond cosmetics, methenamine's preservative function is applied in other industrial areas. It is used as a bactericide and is permitted by the FDA as a component in polymers and paper or paperboard that have incidental contact with food, where it helps prevent microbial degradation. google.commdpi.com The mechanism of continuously releasing a low amount of formaldehyde ensures a long-lasting preservative effect at a minimal effective concentration. sigmaaldrich.com
Q & A
Q. What are the critical safety precautions for handling Methenamine hydrochloride in laboratory settings?
this compound poses risks of skin irritation (H315), eye irritation (H319), and potential allergic reactions (H317) . Essential precautions include:
- Using PPE (gloves, goggles, lab coats) to avoid direct contact.
- Working in a well-ventilated area or fume hood to prevent inhalation of dust.
- Storing separately from incompatible substances (e.g., strong acids, oxidizing agents) to prevent hazardous reactions .
- Immediate first-aid protocols: Flush eyes with water for 15 minutes (P305+P351+P338) and wash skin thoroughly if exposed .
Q. How can researchers optimize the synthesis of this compound from formaldehyde and ammonium chloride?
Classic methods involve condensing formaldehyde with ammonium chloride under controlled pH and temperature. Key steps include:
Q. What solvent systems are recommended for solubility studies of this compound?
Solubility varies significantly with solvent polarity:
- High solubility : Water (>10 g/100 mL at 25°C), methanol (~6 g/100 mL).
- Low solubility : Ethyl acetate (<0.1 g/100 mL), chloroform (insoluble). Adjusting pH (e.g., using 0.1 N HCl) can enhance solubility in aqueous buffers for formulation studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility data for this compound across studies?
Inconsistent solubility values often arise from differences in temperature, pH, or crystallization conditions. To standardize measurements:
- Use USP/NF protocols (e.g., USP 41–NF 36) for equilibrium solubility determination .
- Characterize polymorphic forms via X-ray diffraction (XRD) to rule out crystal structure variations .
- Validate methods using reference standards from pharmacopeial monographs .
Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is the gold standard. Method parameters include:
Q. How does pH influence the stability of this compound in aqueous formulations?
Under acidic conditions (pH < 4), this compound hydrolyzes to release formaldehyde and ammonium ions. To assess stability:
Q. What strategies can mitigate conflicting results in antimicrobial efficacy studies involving this compound?
Discrepancies may arise from variations in bacterial strain susceptibility or formaldehyde release kinetics. To standardize assays:
- Use CLSI guidelines (e.g., M07-A10) for broth microdilution tests.
- Pre-acidify media (pH 5.5) to activate formaldehyde release .
- Include control experiments with formaldehyde scavengers (e.g., sodium bisulfite) to confirm mechanism .
Methodological Design & Data Analysis
Q. How should researchers design experiments to evaluate the biocompatibility of this compound in cell-based assays?
- Cell lines : Use human urothelial cells (e.g., HTB-5) for urinary tract infection models.
- Dose range : 0.1–10 mM, reflecting physiological concentrations after oral administration.
- Endpoints : Measure cell viability (MTT assay), inflammatory cytokines (ELISA), and oxidative stress markers (e.g., glutathione levels) .
Q. What computational methods predict the reactivity of this compound derivatives?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
Q. How can researchers address low yields in large-scale syntheses of this compound?
Scale-up challenges often relate to inefficient heat transfer or impurities. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
